Methyl 4-chlorobenzoate
Overview
Description
Methyl 4-chlorobenzoate is a chemical compound with the molecular formula C8H7ClO2 . It is also known by other names such as Methyl p-chlorobenzoate and 4-Chlorobenzoic acid methyl ester .
Synthesis Analysis
This compound undergoes room temperature Pd-mediated hydrodehalogenation with KF and polymethylhydrosiloxane (PMHS) to yield methyl benzoate . It also undergoes Suzuki-Miyaura coupling reaction with phenylboronic acid in the presence of bis-carbene palladium complex catalyst to yield methyl-(4-phenyl)-benzoate .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom and a methyl ester group .Chemical Reactions Analysis
As mentioned in the synthesis analysis, this compound can undergo hydrodehalogenation to form methyl benzoate and Suzuki-Miyaura coupling reaction to form methyl-(4-phenyl)-benzoate .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 170.59 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 219.4±13.0 °C at 760 mmHg, and a flash point of 106.7±0.0 °C .Scientific Research Applications
Regioselectivity in Chemical Reactions
- Study 1 : Methyl 4-chlorobenzoate's reactivity with Me3Sn− ions was explored, highlighting its regioselectivity in substitution reactions. The study found that the relative reactivity of chlorine as a leaving group in methyl chlorobenzoate is higher at the para position compared to ortho and meta positions towards Me3Sn− ions (Montañez, Uranga, & Santiago, 2010).
Structural Analysis
- Study 2 : The molecular structure and conformation of methyl 3-chlorobenzoate, a close analogue of this compound, were analyzed using gas electron diffraction combined with ab initio calculations (Takashima et al., 1999).
Environmental Microbial Transformation
- Study 3 : This study investigated the microbial transformation rates of various chemicals, including methyl 3-chlorobenzoate, in different microbial habitats, providing insights into its environmental degradation (Newton, Gattie, & Lewis, 1990).
Reaction Kinetics
- Study 4 : The temperature dependence of the reaction between hydroxyl radicals and 4-chlorobenzoic acid, structurally similar to this compound, was analyzed, contributing to understanding the kinetics of reactions involving chlorobenzoates (Kawaguchi, Hidaka, & Nishimura, 2022).
Corrosion Inhibition
- Study 5 : This research synthesized and analyzed the corrosion inhibition properties of compounds based on this compound, demonstrating its potential in protecting metals against corrosion (Rbaa et al., 2019).
Fungicide Synthesis
- Study 6 : A novel fungicide, labeled in the pyrazole ring system, was synthesized using 4-chlorobenzoic acid. This study highlights the use of chlorobenzoates in developing agricultural chemicals (Liu et al., 2011).
Microbial Degradation
- Study 7 : This research focused on the microbial degradation of 4-chlorobenzoate (4-CBA), related to this compound, by various soil bacteria, emphasizing its environmental biodegradability (Yi et al., 2000).
Biodegradation Studies
- Study 8 : Biodegradation of 3-methylbenzoate by a Pseudomonas strain that utilizes 3-chlorobenzoate provides insights into the metabolic pathways of methyl-substituted benzoates (Knackmuss et al., 1976).
Biochemical Research
- Study 9 : This study demonstrates the biochemical process by which 4-chlorobenzoate dehalogenase catalyzes the conversion of 4-chlorobenzoate to 4-hydroxybenzoate, relevant to understanding the biochemical transformations of chlorobenzoates (Müller et al., 1984).
Anti-Inflammatory Activity
- Study 10 : The anti-inflammatory activity of compounds synthesized from Methyl-2-amino-4-Chlorobenzoate was investigated, highlighting potential pharmaceutical applications (Osarodion, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 4-chlorobenzoate (C8H7ClO2) is a chemical compound that is primarily used in organic synthesis It is known to interact with various enzymes and catalysts in different reactions .
Mode of Action
This compound undergoes various chemical reactions depending on the context. For instance, it undergoes room temperature Pd-mediated hydrodehalogenation with KF and polymethylhydrosiloxane (PMHS) to yield methyl benzoate . It also undergoes Suzuki-Miyaura coupling reaction with phenylboronic acid in the presence of bis-carbene palladium complex catalyst to yield methyl-(4-phenyl)-benzoate .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reactions it is involved in. For instance, in the Suzuki-Miyaura coupling reaction, it contributes to the formation of biaryl compounds, which are important in pharmaceuticals and materials science .
Pharmacokinetics
Its metabolism and excretion would depend on the specific enzymes present in the body .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific reactions it is involved in. In the Suzuki-Miyaura coupling reaction, for example, it contributes to the formation of biaryl compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its reactivity in the Suzuki-Miyaura coupling reaction is enhanced by the presence of a palladium catalyst .
Properties
IUPAC Name |
methyl 4-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNFVVDCCWUUKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022148 | |
Record name | Methyl p-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-46-1 | |
Record name | Methyl 4-chlorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1126-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-chlorobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-chlorobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8366 | |
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Record name | Benzoic acid, 4-chloro-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl p-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.110 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL 4-CHLOROBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0U80J80VA | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes methyl 4-chlorobenzoate useful in synthetic chemistry?
A1: this compound is a versatile building block in organic synthesis due to its reactivity towards nucleophilic substitution reactions. The presence of the chlorine atom allows for further functionalization through various cross-coupling reactions, leading to the formation of more complex molecules. [, ] For instance, it has been successfully employed in the synthesis of biphenyl compounds via palladium-catalyzed cross-coupling reactions. []
Q2: How does the position of the chlorine atom influence the reactivity of methyl chlorobenzoates?
A2: Studies on the reactivity of methyl chlorobenzoate isomers with trimethylstannyl anions revealed that the position of the chlorine atom significantly influences its reactivity. The para-substituted isomer, this compound, exhibits higher reactivity compared to the meta isomer. This difference in reactivity is attributed to the energetic properties of the transition states involved in the radical nucleophilic substitution (SRN1) mechanism. []
Q3: Can you elaborate on the role of this compound in the context of carboxylesterase research?
A3: Research on family VIII carboxylesterases explored the use of this compound as a starting material for enzymatic amidation reactions. The study demonstrated that the enzyme EstCE1 could catalyze the irreversible amidation of amines with this compound in an aqueous environment. This finding highlights the potential of specific enzymes to facilitate the synthesis of pharmaceutical compounds like moclobemide, utilizing this compound as a precursor. []
Q4: Has the crystal structure of this compound been determined?
A4: Yes, the crystal structure of this compound has been determined. [] Interestingly, it is isostructural with methyl 4-iodobenzoate but not with this compound. The crystal packing is characterized by a short Br⋯O interaction. []
Q5: Are there any known photodegradation products of compounds related to this compound?
A5: Research on fenofibrate, a drug structurally similar to this compound, revealed its photolability. Upon irradiation, fenofibrate degrades into several photoproducts, including 4-chloroperbenzoic acid and this compound. [] This highlights the importance of considering potential photodegradation pathways and products for compounds containing similar structural motifs.
Q6: Are there any computational studies related to methyl chlorobenzoates?
A6: Yes, theoretical studies have been conducted to investigate the regioselectivity of methyl chlorobenzoate analogues in reactions with trimethylstannyl anions. These studies successfully explained the observed reactivity patterns based on the energetic properties of the transition states involved in the radical anion formation. []
Q7: Are there green chemistry approaches being explored with this compound?
A7: Researchers are actively exploring greener synthetic methodologies involving this compound. One study focused on optimizing the Suzuki-Miyaura cross-coupling reaction using this compound as a substrate. [] The research aimed to achieve milder reaction conditions by utilizing a weak inorganic base and an ethanol/water solvent system, aligning with the principles of green chemistry. []
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